Temiverine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de temivérine est un composé synthétique connu pour ses propriétés anticholinergiquesLe composé est caractérisé par sa formule chimique C24H36ClNO3 et une masse molaire de 422,00 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : . La synthèse implique généralement les étapes suivantes :

Formation du groupe Alkyne :

Réaction de cycloaddition : Le groupe alkyne subit ensuite une réaction de cycloaddition avec des molécules contenant des azides en présence d'un catalyseur de cuivre.

Méthodes de production industrielle : La production industrielle du chlorhydrate de temivérine implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et la concentration des réactifs pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de temivérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution : Les agents halogénants tels que le chlore et le brome sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

4. Applications de la recherche scientifique

Le chlorhydrate de temivérine a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et processus chimiques.

5. Mécanisme d'action

Le chlorhydrate de temivérine exerce ses effets en agissant comme un antagoniste des récepteurs muscariniques de l'acétylcholine, en particulier le récepteur M3 . Cette interaction inhibe l'action de l'acétylcholine, un neurotransmetteur, conduisant à une réduction des contractions musculaires et d'autres réponses physiologiques. Le composé bloque également les canaux calciques voltage-dépendants, contribuant davantage à ses effets anticholinergiques .

Applications De Recherche Scientifique

Pharmacological Efficacy

Temiverine hydrochloride has been studied extensively for its effectiveness in managing symptoms of IBS. Research indicates that it significantly alleviates abdominal pain and improves bowel habits in patients suffering from this condition. A systematic review highlighted its tolerability and efficacy, noting that while it is generally well-received, some studies report mixed results regarding its overall impact on IBS symptoms .

Formulation Development

Recent advancements in drug formulation have focused on enhancing the delivery and efficacy of this compound. Various studies have explored different formulation techniques, including:

- Mucoadhesive Buccal Tablets : Research has demonstrated the potential of this compound in buccal formulations, which can enhance local anesthetic effects. Formulations using polymers like carbopol and hydroxypropyl methylcellulose (HPMC) have shown promising results in terms of bioadhesive strength and drug release profiles .

- Niosomes : Encapsulation of this compound in niosomes has been investigated to improve its pharmacokinetic properties. This method aims to provide a controlled release of the drug, thereby enhancing its therapeutic effects while minimizing side effects .

Clinical Case Studies

Several clinical trials have documented the real-world effectiveness of this compound:

- Case Study on IBS Management : A controlled study involving patients with IBS demonstrated significant improvements in symptoms such as abdominal pain and bloating after treatment with this compound. The study emphasized the compound's role in improving quality of life for patients suffering from chronic gastrointestinal disorders .

- Bioequivalence Studies : Research comparing different formulations of this compound has confirmed that newer formulations maintain similar pharmacokinetic profiles to established products, ensuring consistent therapeutic outcomes .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| AUC0-t (ng.h/ml) | 633.678 ± 319.694 |

| Cmax (ng/ml) | 119.271 ± 49.551 |

| tmax (h) | 2.500 ± 0.785 |

| t1/2 (h) | 3.948 ± 2.110 |

Table 2: Formulation Characteristics of Buccal Tablets

| Formulation | Bioadhesive Strength (g) | Swelling Index (%) | Ex-Vivo Residence Time (min) |

|---|---|---|---|

| F4 (HPMC/Carbopol) | 41.52 | 231.2 | 330 |

Mécanisme D'action

Temiverine hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors, specifically the M3 receptor . This interaction inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in muscle contractions and other physiological responses. The compound also blocks voltage-gated calcium channels, further contributing to its anticholinergic effects .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de temivérine est unique dans sa double action en tant qu'antagoniste des récepteurs muscariniques de l'acétylcholine et bloqueur des canaux calciques voltage-dépendants. Des composés similaires comprennent :

Atropine : Un autre antagoniste des récepteurs muscariniques de l'acétylcholine, mais avec une structure chimique différente et une gamme d'effets plus large.

Oxybutynine : Utilisé pour traiter la vessie hyperactive, il agit également sur les récepteurs muscariniques mais présente des propriétés pharmacocinétiques différentes.

RCC-36 : Un métabolite de la temivérine avec des propriétés anticholinergiques similaires.

Ces composés partagent certaines propriétés pharmacologiques avec le chlorhydrate de temivérine, mais diffèrent dans leurs mécanismes d'action spécifiques et leurs applications thérapeutiques.

Activité Biologique

Temiverine hydrochloride is a compound primarily studied for its antispasmodic properties, particularly in relation to gastrointestinal disorders such as irritable bowel syndrome (IBS). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits its biological activity through multiple mechanisms:

- Musculotropic Action : It has a direct relaxant effect on smooth muscle, particularly in the gastrointestinal tract. This action is thought to be mediated by calcium ion exchange and stabilization of excitable membranes, leading to reduced contractility .

- Antimuscarinic Activity : Temiverine acts as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in smooth muscle contraction. Its potency is significantly lower than that of atropine, indicating a selective action that minimizes central nervous system side effects .

- Local Anesthetic Properties : The compound also demonstrates local anesthetic effects, contributing to its overall spasmolytic activity without significant central nervous system depression .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Spasmolytic Activity : In vitro studies have shown that temiverine effectively reduces spasms in various smooth muscle tissues, including the gastrointestinal tract. Its efficacy is enhanced under conditions of hypermotility .

- Anti-inflammatory Effects : Research indicates that temiverine may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Research Findings

Recent studies have explored the biological activity of this compound in detail:

In Vitro Studies

- Smooth Muscle Relaxation : In studies involving isolated smooth muscle tissues, this compound demonstrated significant relaxation effects comparable to those of other established antispasmodics like mebeverine. It was found to be particularly effective in reducing contractions induced by acetylcholine and other stimulants .

- Calcium Channel Modulation : Investigations into the ion channel interactions revealed that temiverine influences calcium influx in smooth muscle cells, leading to decreased contractile responses. This effect was quantified using bioelectrical activity measurements .

Case Studies

- A clinical trial involving patients with IBS showed that administration of this compound resulted in significant reductions in abdominal pain and discomfort compared to placebo groups. Patients reported improved quality of life metrics following treatment over an eight-week period .

Data Summary Table

| Biological Activity | Mechanism | Efficacy Level |

|---|---|---|

| Spasmolytic Effect | Calcium ion modulation | High |

| Antimuscarinic Action | Competitive antagonism at muscarinic receptors | Moderate |

| Local Anesthetic Effect | Stabilization of neuronal membranes | Low |

| Anti-inflammatory Action | Inhibition of cytokines | Moderate |

Propriétés

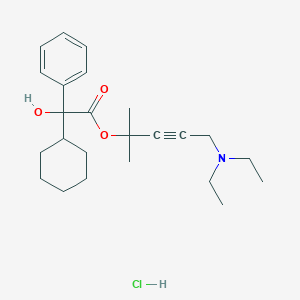

IUPAC Name |

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCLFZVNMLALLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926528 | |

| Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129927-33-9 | |

| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temiverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.